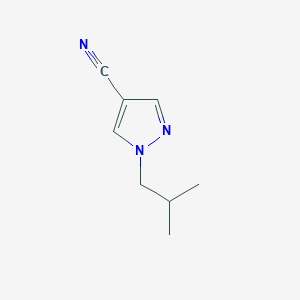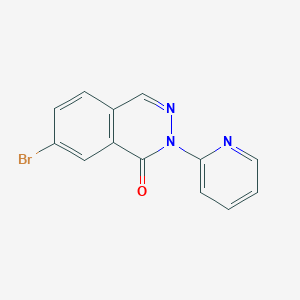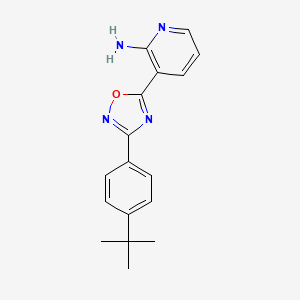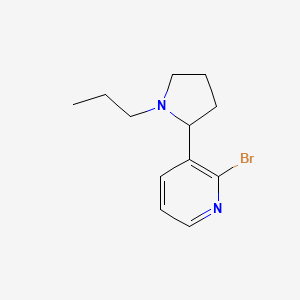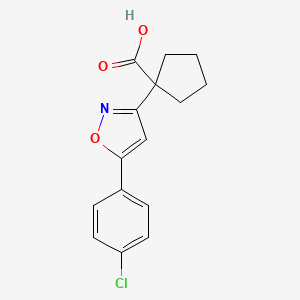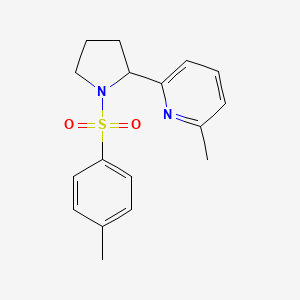
5-(3-Fluorobenzoyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorobenzoyl)furan-2-carboxylic acid is a heterocyclic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-fluorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorobenzoyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . Another approach includes the catalytic reduction of biomass-derived furancarboxylic acids with hydrogen, retaining the carboxylic acid moiety .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of palladium and platinum catalysts in hydrogenation reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorobenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Catalytic reduction can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Palladium and platinum catalysts are used in hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran-2-carboxylic acid.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-(3-Fluorobenzoyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating microbial infections.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluorobenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Its antiviral properties are linked to its interference with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: An earlier isolated compound in the furan series with similar structural features.
Furan-2,5-dicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Tetrahydrofuran-2-carboxylic Acid: A reduced derivative of furan-2-carboxylic acid.
Uniqueness
5-(3-Fluorobenzoyl)furan-2-carboxylic acid is unique due to the presence of the 3-fluorobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C12H7FO4 |
|---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
5-(3-fluorobenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7FO4/c13-8-3-1-2-7(6-8)11(14)9-4-5-10(17-9)12(15)16/h1-6H,(H,15,16) |
InChI Key |
LSOAUYCXKABLGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



